trans-2-Methyl-2-butenal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

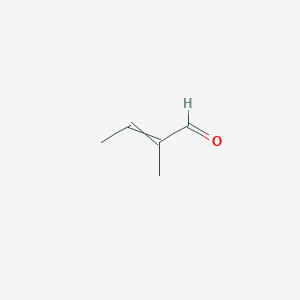

trans-2-Methyl-2-butenal, also known as tiglic aldehyde, is an organic compound with the formula CH₃CH=C(CH₃)CHO. It is a colorless liquid that is used as a building block in organic synthesis. This compound is an α,β-unsaturated aldehyde, which means it contains a double bond between the alpha and beta carbon atoms adjacent to the aldehyde group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

trans-2-Methyl-2-butenal can be synthesized through various methods. One common method involves the aldol condensation of acetaldehyde and isobutyraldehyde, followed by dehydration to form the desired product . The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the α,β-unsaturated aldehyde.

Industrial Production Methods

In industrial settings, this compound is often produced through the dehydrogenation of isopentane, followed by recovery from the resulting C5 fraction by liquid-phase isomerization on sulfonic acid cation exchangers and subsequent distillation . This method is economically efficient and widely used in the production of isoprene and other related compounds.

Analyse Des Réactions Chimiques

Types of Reactions

trans-2-Methyl-2-butenal undergoes various chemical reactions, including:

Addition Reactions: The compound can participate in Michael addition reactions due to the presence of the α,β-unsaturated aldehyde group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Addition: Nucleophiles such as amines, thiols, and enolates

Major Products Formed

Oxidation: 2-Methyl-2-butenoic acid

Reduction: 2-Methyl-2-butenol

Addition: Various substituted products depending on the nucleophile used

Applications De Recherche Scientifique

Applications

-

Synthetic Chemistry :

- Intermediate in Organic Synthesis : trans-2-Methyl-2-butenal serves as an important intermediate for synthesizing various chemical compounds, including pharmaceuticals and agrochemicals. For instance, it can be converted into E-4-acetoxy-2-methyl-2-butenal, which is useful in further synthetic applications .

-

Environmental Chemistry :

- Atmospheric Reactions : Studies have shown that this compound reacts with chlorine in the atmosphere to form various products including acetaldehyde and formaldehyde. The kinetics of these reactions have been quantified, contributing to our understanding of air quality and pollution control . The reaction kinetics are crucial for modeling atmospheric processes and assessing the compound's impact on secondary organic aerosol formation.

- Food Technology :

Case Study 1: Atmospheric Reaction Kinetics

A study conducted on the gas-phase reaction of this compound with chlorine revealed a rate coefficient of k=(2.45±0.32)×10−10 cm³ molecule⁻¹ s⁻¹ at standard conditions . The results indicated that while the compound contributes to SOA formation, its overall atmospheric impact is relatively low.

Case Study 2: Industrial Synthesis

In an industrial context, the synthesis method using tiglic acid has been optimized for better yields and safety protocols. The process was refined to minimize hazardous waste and improve reaction efficiency, achieving over 99% purity in the final product . This optimization illustrates the potential for scaling up production while adhering to environmental safety standards.

Mécanisme D'action

The mechanism of action of trans-2-Methyl-2-butenal involves its reactivity as an α,β-unsaturated aldehyde. The compound can undergo nucleophilic addition reactions at the β-carbon due to the electron-deficient nature of the double bond. This reactivity is exploited in various synthetic applications to form carbon-carbon and carbon-heteroatom bonds . Additionally, its role as a pheromone involves interaction with specific receptors in the olfactory system of animals .

Comparaison Avec Des Composés Similaires

trans-2-Methyl-2-butenal is similar to other α,β-unsaturated aldehydes such as crotonaldehyde and methacrolein. it is unique due to the presence of a methyl group at the β-position, which influences its reactivity and physical properties . Similar compounds include:

Crotonaldehyde (CH₃CH=CHCHO): Lacks the additional methyl group, making it less sterically hindered.

Methacrolein (CH₂=C(CH₃)CHO): Contains a methylene group instead of a methyl group, affecting its reactivity.

Propriétés

Formule moléculaire |

C5H8O |

|---|---|

Poids moléculaire |

84.12 g/mol |

Nom IUPAC |

2-methylbut-2-enal |

InChI |

InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3 |

Clé InChI |

ACWQBUSCFPJUPN-UHFFFAOYSA-N |

SMILES |

CC=C(C)C=O |

SMILES canonique |

CC=C(C)C=O |

Densité |

0.868-0.873 (20°) |

Description physique |

Colourless liquid; penetrating, powerful green ethereal aroma |

Solubilité |

Slightly soluble in water; soluble in ether and most oils soluble (in ethanol) |

Synonymes |

(E)-2-methyl-2-butenal 2-methyl-2-butenal 2-methylbut-2-enal |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.